

Application Notes: Using LY2886721 in Alzheimer's Disease Animal Models

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Compound of Interest

Compound Name: LY2886721

Cat. No.: B602832

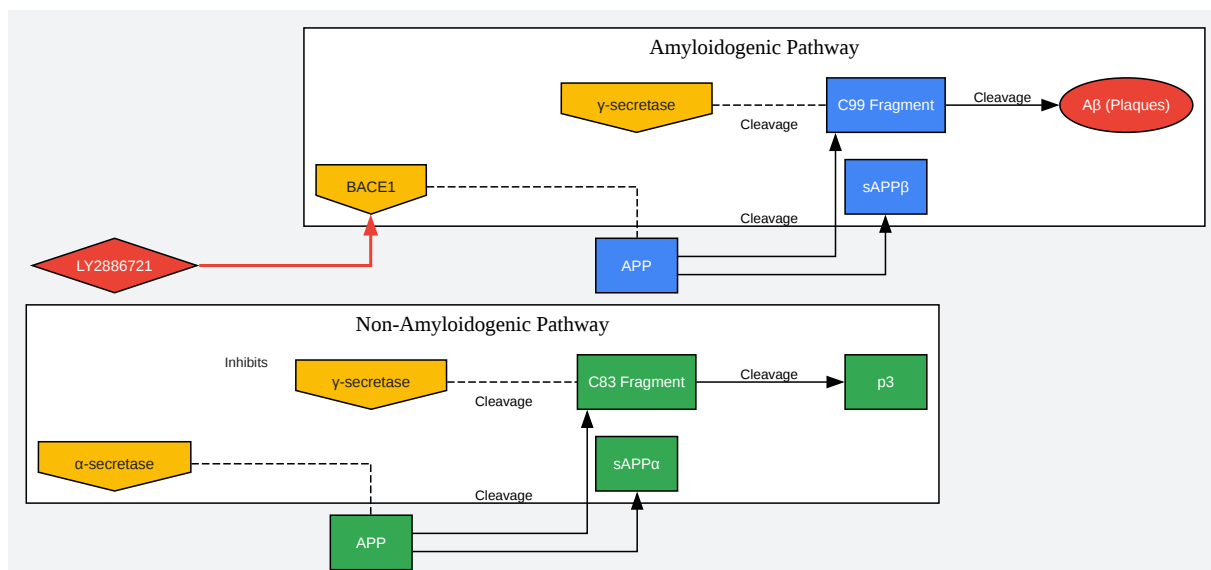
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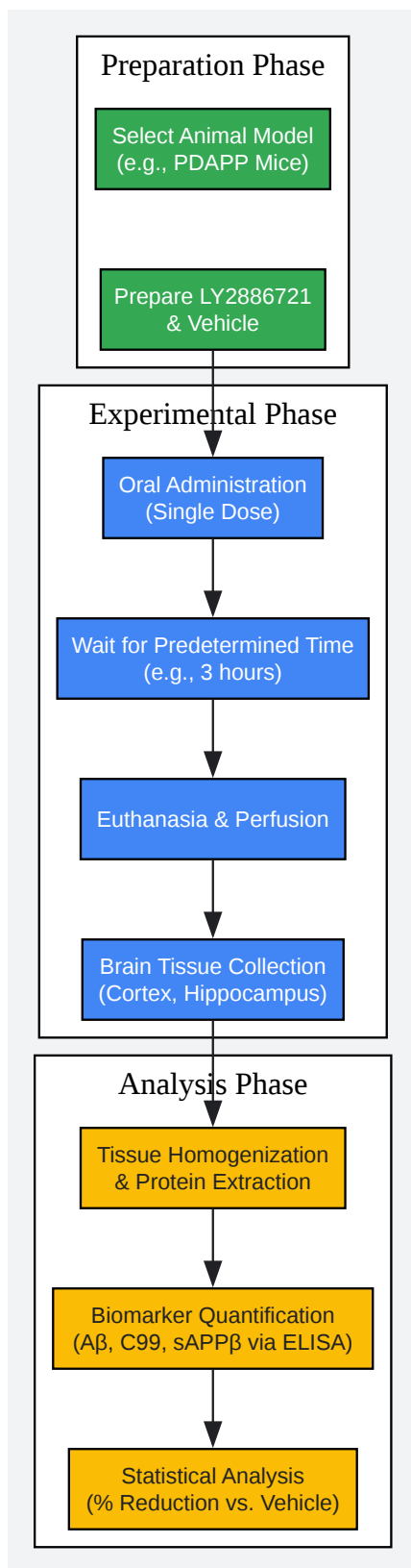
Introduction

LY2886721 is a potent, orally active, and brain-penetrant small-molecule inhibitor of β -site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1).^{[1][2]} BACE1 is the aspartyl protease that catalyzes the initial and rate-limiting step in the production of amyloid-beta ($A\beta$), a peptide central to the amyloid cascade hypothesis of Alzheimer's disease (AD).^{[3][4][5]} By inhibiting BACE1, **LY2886721** effectively reduces the generation of $A\beta$ and other downstream products of APP processing, such as the C-terminal fragment C99 and soluble APP β (sAPP β).^{[1][3]} Its efficacy has been demonstrated in various preclinical models, including transgenic mice and beagle dogs, making it a valuable research tool for studying the therapeutic potential of BACE1 inhibition in AD.^{[1][3]} Although its clinical development was halted due to off-target liver abnormalities, **LY2886721** remains a well-characterized compound for preclinical investigations into the amyloid pathway.^{[2][6]}

Mechanism of Action

LY2886721 functions by directly inhibiting the enzymatic activity of BACE1. In the amyloidogenic pathway, BACE1 cleaves APP to produce sAPP β and the membrane-bound C99 fragment. The C99 fragment is subsequently cleaved by γ -secretase to release $A\beta$ peptides (primarily $A\beta_{40}$ and $A\beta_{42}$). By blocking the initial BACE1 cleavage, **LY2886721** prevents the formation of all downstream products of this pathway. This shifts APP processing towards the non-amyloidogenic pathway, where APP is cleaved by α -secretase within the $A\beta$ domain, precluding $A\beta$ formation.^[7]





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